

# RU 58642: A Potent Non-Steroidal Antiandrogen for Investigating Androgen-Dependent Pathologies

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## Compound of Interest

Compound Name: RU 58642

Cat. No.: B1680186

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Application Notes and Protocols

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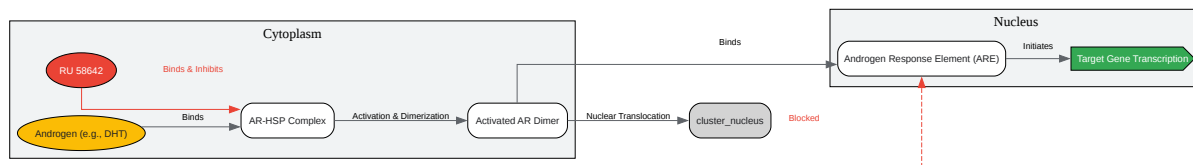
## Introduction

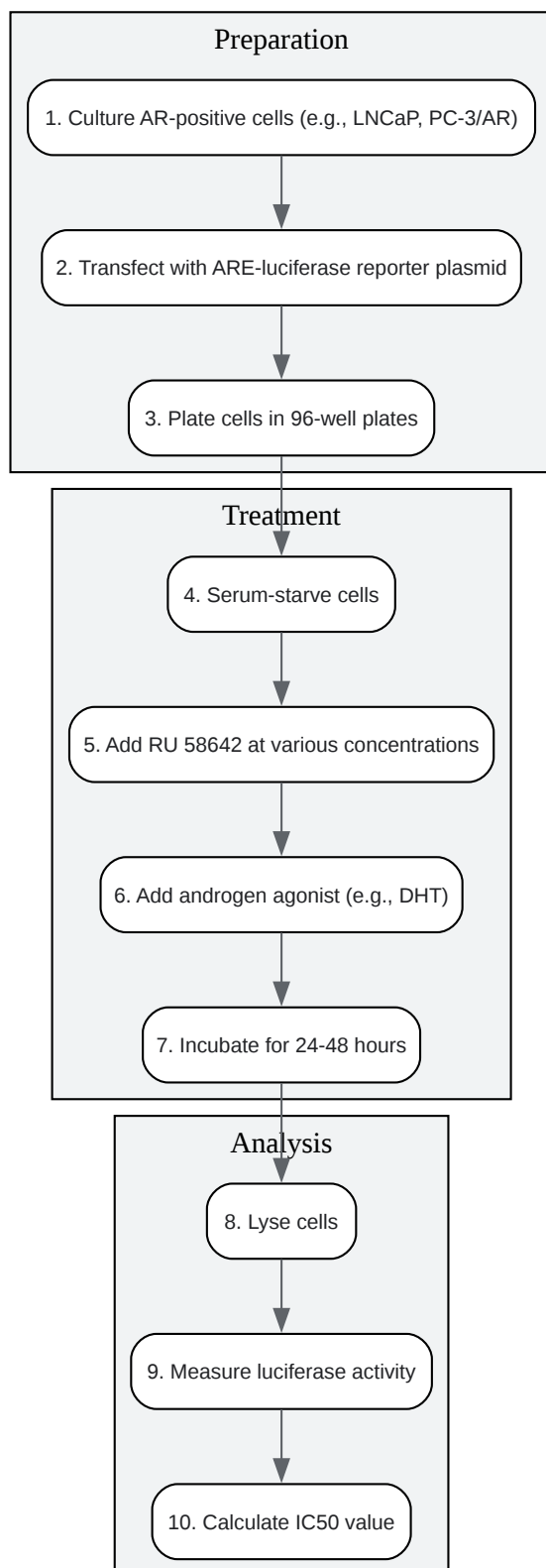
**RU 58642** is a potent, non-steroidal antiandrogen (NSAA) that exhibits high specificity and affinity for the androgen receptor (AR).<sup>[1]</sup> Its selective antagonism of the AR without significant cross-reactivity with other steroid hormone receptors makes it an invaluable tool for researchers studying the molecular mechanisms underlying androgen-dependent diseases. These pathologies include prostate cancer, benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and acne. This document provides detailed application notes and experimental protocols for the use of **RU 58642** in both in vitro and in vivo research models.

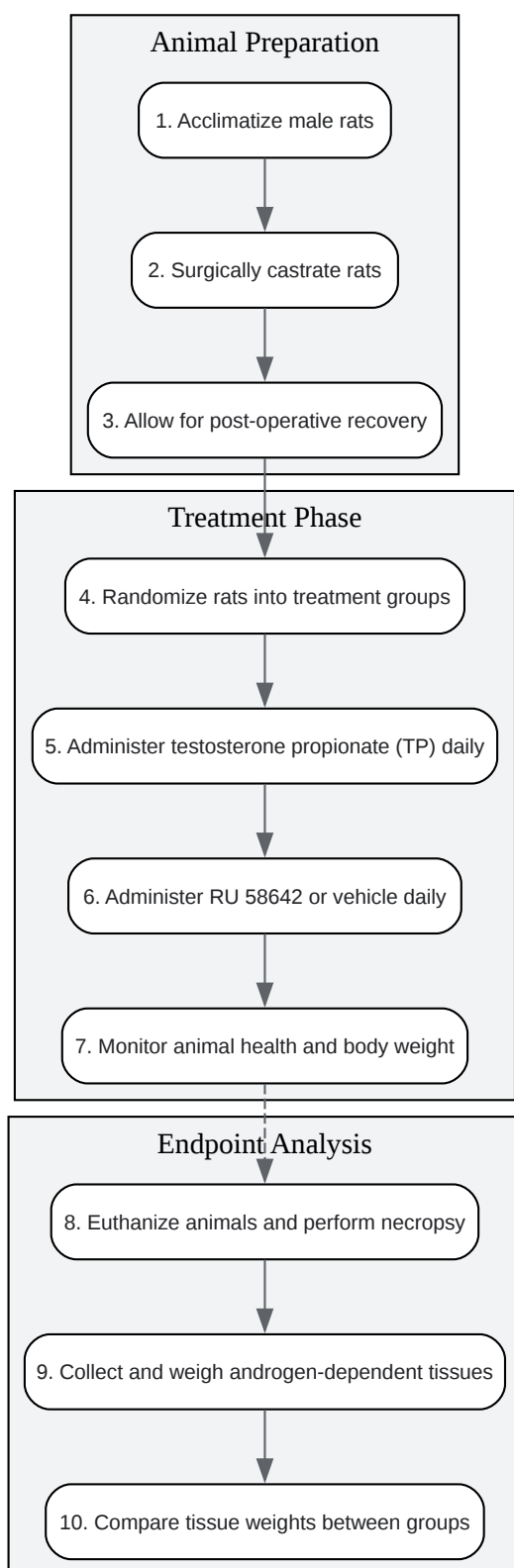
## Mechanism of Action

**RU 58642** functions as a competitive antagonist of the androgen receptor. In the absence of an agonist, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen

response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription. **RU 58642** competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This action inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent gene transcription.







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## References

- 1. Pharmacological profile of RU 58642, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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